FKBP-Dependent Cooperativity vs. JQ1
HLDA-221 displays pronounced FKBP‑dependent positive cooperativity in binding to BRD4‑BD1. In an AlphaLISA assay, pre‑incubation of HLDA-221 with recombinant FKBP increased BRD4‑BD1 binding by ∼35‑fold (range 25–50‑fold) relative to the absence of FKBP . In contrast, the monovalent JQ1 ligand showed no such FKBP‑induced potency shift . This head‑to‑head comparison demonstrates that HLDA-221’s bifunctional design confers cooperative binding not attainable with single‑site BRD4 inhibitors.
| Evidence Dimension | BRD4-BD1 binding affinity (AlphaLISA signal) |
|---|---|
| Target Compound Data | ∼35‑fold increase (range 25–50‑fold) after FKBP pre‑incubation |
| Comparator Or Baseline | JQ1 (monovalent BRD4 ligand) – no significant change with FKBP pre‑incubation |
| Quantified Difference | 35‑fold shift (target) vs. 0‑fold shift (comparator) |
| Conditions | AlphaLISA biochemical assay; recombinant BRD4‑BD1 and FKBP proteins |
Why This Matters
Confirms that HLDA-221’s pharmacology is driven by ternary complex cooperativity, a feature absent in simple BRD4 inhibitors, guiding selection for assays requiring FKBP‑dependent proximity.
- [1] Raina K, Forbes CD, Stronk R, Rappi JP Jr, Eastman KJ, Gerritz SW, et al. Regulated Induced Proximity Targeting Chimeras (RIPTACs): a Novel Heterobifunctional Small Molecule Therapeutic Strategy for Killing Cancer Cells Selectively. bioRxiv. 2023 Jan 2:2023.01.01.522436. doi:10.1101/2023.01.01.522436. View Source
